molecular formula C20H23ClFN3O3 B5345001 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide

4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide

Cat. No. B5345001
M. Wt: 407.9 g/mol
InChI Key: JEMICHFOEFSHTE-UHFFFAOYSA-N
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Description

4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperazine derivative and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in inflammation, tumor growth, and anxiety.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to inhibit tumor growth by inducing apoptosis in cancer cells. Additionally, it has been shown to reduce anxiety by modulating the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide in lab experiments include its potential as a therapeutic agent in several areas, its relatively simple synthesis method, and its ability to inhibit the activity of certain enzymes and receptors. However, its limitations include the lack of a full understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide. These include further studies to elucidate its mechanism of action, studies to determine its potential side effects, and studies to determine its efficacy as a therapeutic agent in various diseases. Additionally, studies could be conducted to optimize the synthesis method and to develop new derivatives with improved properties.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications in several areas. Its synthesis method is relatively simple, and it has been shown to have several biochemical and physiological effects. However, there is still much to be learned about its mechanism of action and potential side effects. Further studies are needed to determine its efficacy as a therapeutic agent and to optimize its synthesis method.

Synthesis Methods

The synthesis of 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is a complex process that involves several steps. The first step involves the reaction of 2-chloro-4-fluorobenzylamine with 3,4-dimethoxyphenylacetic acid to form an intermediate compound. This intermediate is then reacted with piperazine to form the final product.

Scientific Research Applications

The scientific research application of 4-(2-chloro-4-fluorobenzyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide is diverse and includes several therapeutic areas. It has been studied for its potential as an anti-inflammatory, anti-tumor, and anti-anxiety agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O3/c1-27-18-6-5-16(12-19(18)28-2)23-20(26)25-9-7-24(8-10-25)13-14-3-4-15(22)11-17(14)21/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMICHFOEFSHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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